molecular formula C14H11Cl3O B8616452 2-Chloro-4-[(3,4-dichlorophenyl)methyl]-6-methylphenol CAS No. 65090-71-3

2-Chloro-4-[(3,4-dichlorophenyl)methyl]-6-methylphenol

Cat. No. B8616452
Key on ui cas rn: 65090-71-3
M. Wt: 301.6 g/mol
InChI Key: UWWQCUHBWAZHSH-UHFFFAOYSA-N
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Patent
US04532367

Procedure details

90.4 g (0.63 mol) 2-chloro-6-methylphenol are brought to reaction with 149.4 g (0.765 mol) 3,4-dichlorobenzylchloride and 2.4 g water-free, finely mortared ZnCL2 without solvent. After stirring 5-6 h at 60° C. the reaction mixture is subsequently worked up by washing three times, each with 100 ml water.
Quantity
90.4 g
Type
reactant
Reaction Step One
Quantity
149.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:18]=1[Cl:19])[CH2:14]Cl>O>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:14][C:13]2[CH:16]=[CH:17][C:18]([Cl:19])=[C:11]([Cl:10])[CH:12]=2)[CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
90.4 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C)O
Name
Quantity
149.4 g
Type
reactant
Smiles
ClC=1C=C(CCl)C=CC1Cl
Name
Quantity
2.4 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring 5-6 h at 60° C. the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
by washing three times

Outcomes

Product
Details
Reaction Time
5.5 (± 0.5) h
Name
Type
Smiles
ClC1=C(C(=CC(=C1)CC1=CC(=C(C=C1)Cl)Cl)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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